2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone is a complex organic compound with a unique structure that includes a morpholine ring and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone typically involves multiple steps. One common method includes the reaction of a phenoxy compound with a morpholine derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques is crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-piperidin-1-ylethanone
- 3-[(E)-N-hydroxy-C-methylcarbonimidoyl]chromen-2-one
Uniqueness
2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and phenoxy group make it particularly versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C14H18N2O4/c1-11(15-18)12-3-2-4-13(9-12)20-10-14(17)16-5-7-19-8-6-16/h2-4,9,18H,5-8,10H2,1H3 |
InChI Key |
HLSAKKGKXXDBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)OCC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.